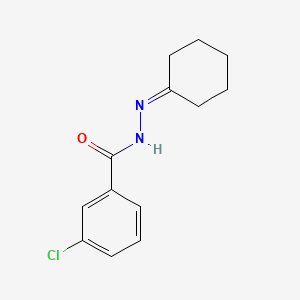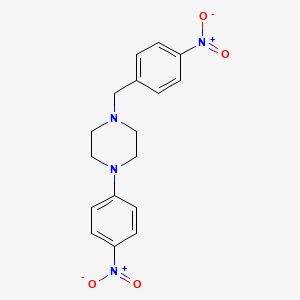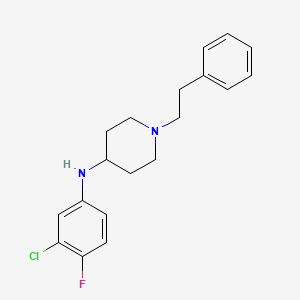
3-chloro-N'-cyclohexylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-cyclohexylidenebenzohydrazide, also known as CCNBH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that is widely used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N'-cyclohexylidenebenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to inhibit the production of inflammatory cytokines, which suggests its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Moreover, this compound has been found to increase the levels of glutathione, which is an important antioxidant in the body. This compound has also been found to reduce the levels of reactive oxygen species, which suggests its anti-oxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N'-cyclohexylidenebenzohydrazide has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, this compound has been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations as well. It has poor solubility in water, which makes it challenging to use in aqueous solutions. Moreover, this compound has a short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N'-cyclohexylidenebenzohydrazide. One of the potential directions is to study the effect of this compound on other types of cancer cells. Moreover, the use of this compound as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease can be explored further. Furthermore, the development of new synthetic methods for this compound can be investigated to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It possesses various properties that make it a suitable candidate for studies related to cancer, inflammation, and neurodegenerative diseases. The synthesis method of this compound is relatively simple, and it has several advantages and limitations when used in lab experiments. Further research on this compound can lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 3-chloro-N'-cyclohexylidenebenzohydrazide involves the reaction of 3-chlorobenzohydrazide with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-cyclohexylidenebenzohydrazide has been extensively used in various scientific research studies. It has been found to possess potent antitumor, anti-inflammatory, and anti-oxidant properties. This compound has also been used as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to exhibit anti-viral properties against the hepatitis C virus.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyclohexylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOGQXVUPHISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)


![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)
![3-[(4-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5162876.png)


![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)

![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
